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molecular formula C17H22N2O4 B1397735 Tert-butyl 4-(4-formylbenzoyl)piperazine-1-carboxylate CAS No. 929622-18-4

Tert-butyl 4-(4-formylbenzoyl)piperazine-1-carboxylate

Cat. No. B1397735
M. Wt: 318.4 g/mol
InChI Key: HSIDMEQNKVGNOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09238656B2

Procedure details

In an analogous manner to 21, 4-formylbenzoic acid (600 mg, 3.99 mmol) was reacted with tert-butyl piperazine-1-carboxylate (818.8 mg, 4.40 mmol) to afford desired product as off-white solid (1.1 g, 86.6%).
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
818.8 mg
Type
reactant
Reaction Step One
Yield
86.6%

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=O)=[CH:5][CH:4]=1)=[O:2].[N:12]1([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1>>[CH:1]([C:3]1[CH:4]=[CH:5][C:6]([C:7]([N:15]2[CH2:14][CH2:13][N:12]([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:17][CH2:16]2)=[O:9])=[CH:10][CH:11]=1)=[O:2]

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
C(=O)C1=CC=C(C(=O)O)C=C1
Name
Quantity
818.8 mg
Type
reactant
Smiles
N1(CCNCC1)C(=O)OC(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1=CC=C(C(=O)N2CCN(CC2)C(=O)OC(C)(C)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 86.6%
YIELD: CALCULATEDPERCENTYIELD 86.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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